molecular formula C15H11N3OS2 B2389675 (Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 488825-68-9

(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No. B2389675
M. Wt: 313.39
InChI Key: WPEIBXMRVIDMLJ-RAXLEYEMSA-N
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Scientific Research Applications

Synthesis and Structural Analysis

The structural manipulation and synthesis of thiazolidinone derivatives, including compounds similar to "(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one," have been a subject of interest. These compounds are synthesized through various reactions, highlighting their versatile chemistry and potential as scaffolds in medicinal chemistry. For example, reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides have been explored, demonstrating the potential for generating a range of compounds with varying properties and activities (Kandeel & Youssef, 2001).

Antimicrobial and Antitumor Studies

Several studies have investigated the antimicrobial and antitumor activities of thiazolidinone derivatives. Notably, zinc(II) complexes with pyridine thiazole derivatives have shown improved bioactive properties, suggesting their utility in developing novel antimicrobial and antitumor agents (Zou Xun-Zhong et al., 2020). This indicates that thiazolidinone derivatives can be integral to the design of new therapeutic agents with specific activities against certain bacteria or cancer cell lines.

Electrochemical Properties

The electrochemical properties of thiazolidinone derivatives have been explored, revealing insights into their redox behavior and potential applications in materials science. For instance, the study of a CoII complex with an anionic 2-thiohydantoin-type ligand highlights the complex's reversible reducibility, which could have implications for its use in electronic and catalytic applications (Majouga et al., 2005).

Safety And Hazards

The safety and hazards associated with PTZ are not directly available from the retrieved data.


Future Directions

The future directions for PTZ are not directly available from the retrieved data. However, the study of similar compounds suggests that further research could focus on their potential applications in scientific research and industry1, as well as their structural and nonlinear optical properties3.


Please note that this analysis is based on the available data and may not be comprehensive. For more detailed information, please refer to the original sources or consult a specialist in the field.


properties

IUPAC Name

(5Z)-3-anilino-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS2/c19-14-13(10-11-6-8-16-9-7-11)21-15(20)18(14)17-12-4-2-1-3-5-12/h1-10,17H/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEIBXMRVIDMLJ-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

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